

Application Notes and Protocols for 14-MethylHexadecanoyl-CoA

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Compound of Interest

Compound Name: 14-MethylHexadecanoyl-CoA

Cat. No.: B15545691

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Introduction

14-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. While specific research on this molecule is limited, it belongs to the class of long-chain acyl-CoAs, which are critical intermediates in numerous metabolic processes. These molecules are involved in energy metabolism, lipid biosynthesis, and cellular signaling pathways. Long-chain acyl-CoAs, including branched-chain variants, are known to be potent ligands for nuclear receptors such as PPAR α , which regulate the transcription of genes involved in fatty acid oxidation.^{[1][2][3]} This document provides detailed guidelines for the handling, storage, and experimental use of **14-MethylHexadecanoyl-CoA**, based on established protocols for similar long-chain acyl-CoAs.

Chemical and Physical Properties

Quantitative data for **14-MethylHexadecanoyl-CoA** is not readily available. The following table summarizes key properties of the related and well-studied long-chain acyl-CoA, Palmitoyl-CoA, which can be used as a proxy.

Property	Value (for Palmitoyl-CoA)	Reference
Molecular Formula	C37H66N7O17P3S	PubChem CID: 644109
Molecular Weight	1005.9 g/mol	PubChem CID: 644109
Appearance	Solid	HMDB
Solubility	Soluble in aqueous buffers (forms micelles)	General knowledge
Stability	Prone to hydrolysis, especially at non-neutral pH	General knowledge

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of long-chain acyl-CoAs like **14-MethylHexadecanoyl-CoA**.

General Handling

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses, and gloves. While specific toxicity data for **14-MethylHexadecanoyl-CoA** is unavailable, the precursor, 14-methylhexadecanoic acid, may cause skin and eye irritation.
- **Work Environment:** Handle the compound in a well-ventilated area. For procedures that may generate aerosols, use a fume hood.
- **Contamination:** Use dedicated, sterile pipette tips and tubes to avoid cross-contamination with other lipids or nucleases that could degrade the molecule.

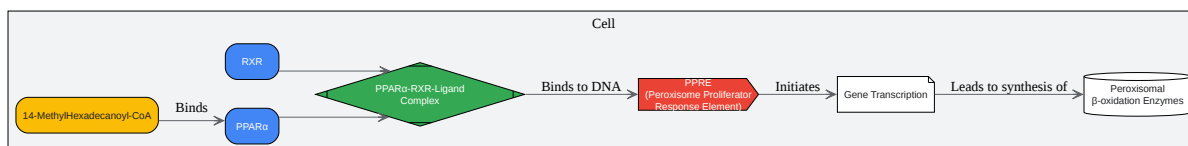
Storage

- **Short-term Storage:** For immediate use, solutions can be kept on ice for a few hours.
- **Long-term Storage:** Store **14-MethylHexadecanoyl-CoA** as a solid or in a suitable solvent at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution is highly recommended.

- Recommended Solvents: For creating stock solutions, use a small amount of methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7).

Biological Significance and Signaling Pathway

Branched-chain fatty acyl-CoAs are significant signaling molecules, particularly in the context of lipid metabolism. They have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPAR α).^{[1][2][3]} The binding of **14-MethylHexadecanoyl-CoA** to PPAR α initiates a signaling cascade that upregulates the expression of genes involved in peroxisomal β -oxidation, the primary pathway for the breakdown of branched-chain fatty acids.



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Caption: PPAR α signaling pathway activated by **14-MethylHexadecanoyl-CoA**.

Experimental Protocols

The following are generalized protocols for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for **14-MethylHexadecanoyl-CoA**.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Methanol (LC-MS grade), pre-chilled to -80°C
- Internal standards (e.g., C17:0-CoA)
- Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
- Cell scraper (for adherent cells)
- Centrifuge capable of 15,000 x g at 4°C
- Vacuum concentrator or nitrogen evaporator

Procedure:

- Cell Harvesting:
 - Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
 - Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
- Lysis and Extraction:
 - Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell pellet or monolayer.
 - For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Protein Precipitation:
 - Vortex the lysate vigorously for 1 minute.

- Incubate at -20°C for 30 minutes to precipitate proteins.
- Centrifugation:
 - Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
- Supernatant Collection:
 - Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
- Drying:
 - Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
- Reconstitution:
 - Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent appropriate for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).

Protocol 2: Analysis of 14-MethylHexadecanoyl-CoA by LC-MS/MS

This protocol outlines a general method for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

- Mobile Phase A: 10 mM ammonium acetate in water
- Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
- Gradient: A linear gradient from 2% B to 98% B over 15 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 µL

MS/MS Conditions (Example):

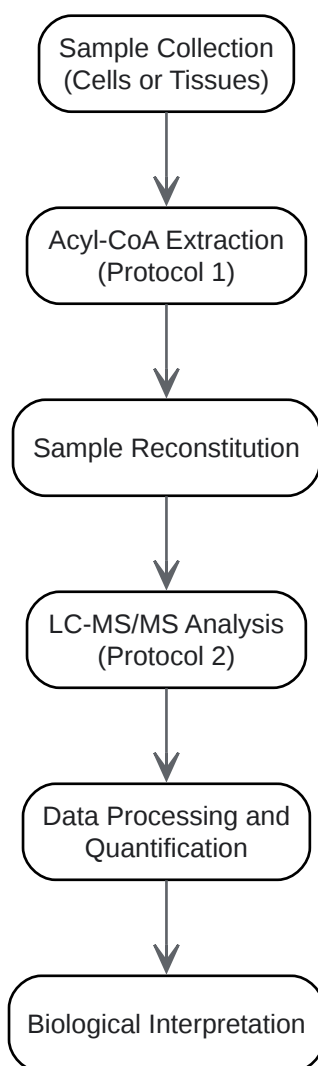
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for **14-MethylHexadecanoyl-CoA**. The precursor ion will be $[M+H]^+$. A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
- Collision Energy and other MS parameters: Optimize by direct infusion of a standard if available.

Data Analysis:

- Quantify **14-MethylHexadecanoyl-CoA** by comparing the peak area of the analyte to that of the internal standard.
- Generate a standard curve using known concentrations of a related long-chain acyl-CoA standard to determine the absolute concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of **14-MethylHexadecanoyl-CoA** in biological samples.



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References

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